Dimethyl 2-(3,3-dimethylbutyl)propanedioate
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Overview
Description
Dimethyl 2-(3,3-dimethylbutyl)propanedioate is an organic compound with the molecular formula C11H20O4 It is a derivative of propanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(3,3-dimethylbutyl)propanedioate typically involves the esterification of 3,3-dimethylbutanol with propanedioic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound can involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include steps for the recovery and recycling of unreacted starting materials and catalysts to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3,3-dimethylbutyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or amides, depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(3,3-dimethylbutyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(3,3-dimethylbutyl)propanedioate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Similar in structure but lacks the 3,3-dimethylbutyl group.
Diethyl malonate: Similar ester but with ethyl groups instead of methyl groups.
Dimethyl 2-(prop-2-yn-1-yl)propanedioate: Similar ester with a different alkyl group.
Uniqueness
Dimethyl 2-(3,3-dimethylbutyl)propanedioate is unique due to the presence of the 3,3-dimethylbutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
Dimethyl 2-(3,3-dimethylbutyl)propanedioate, also known as a chiral malonate derivative, has garnered attention for its potential biological activities and applications in synthetic chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique structure that includes two ester groups attached to a propanedioic acid backbone. The synthesis of this compound typically involves the α-alkylation of malonates using phase-transfer catalysis. Recent studies have demonstrated high enantioselectivity in the synthesis of chiral malonates, achieving yields up to 99% with enantioselectivities reaching 98% .
Biological Activity
1. Cardiovascular Effects
Research has indicated that compounds similar to this compound exhibit significant cardiovascular effects. For instance, derivatives with branched alkyl substituents have shown hypotensive effects in normotensive anesthetized rats. These compounds modulate cardiac function through potassium channel opening activity, which is influenced by the specific substituents on the amine side chain .
2. Enzyme Inhibition
The biological activity of this compound also extends to enzyme inhibition. Its derivatives have been explored for their potential to inhibit various enzymes involved in metabolic pathways. For example, studies have highlighted the role of such compounds in modulating enzyme activities related to cardiovascular health and other physiological processes .
Case Studies
Case Study 1: Synthesis and Pharmacological Evaluation
A study focused on synthesizing various malonate derivatives, including this compound, evaluated their pharmacological properties. The results indicated that these compounds could effectively lower mean blood pressure and influence heart rate in animal models . The study utilized a range of electrophysiological techniques to assess the impact on potassium currents in isolated arterial smooth muscle cells.
Case Study 2: Therapeutic Potential
Another investigation assessed the therapeutic potential of this compound in treating conditions related to cardiovascular dysfunction. The findings suggested that this compound could serve as a lead for developing new antihypertensive agents due to its ability to induce long-duration hypotensive effects .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
dimethyl 2-(3,3-dimethylbutyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-11(2,3)7-6-8(9(12)14-4)10(13)15-5/h8H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPWKBWBEGACGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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